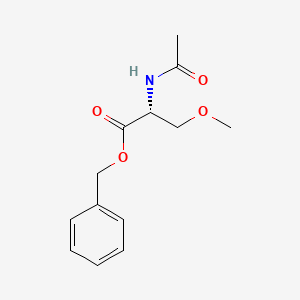

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

Description

Properties

CAS No. |

1620134-82-8 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl (2R)-2-acetamido-3-methoxypropanoate |

InChI |

InChI=1S/C13H17NO4/c1-10(15)14-12(9-17-2)13(16)18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m1/s1 |

InChI Key |

FFZBVYIGEPTRHX-GFCCVEGCSA-N |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(COC)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

The core step involves methylating the hydroxyl group of N-Acetyl-D-serine derivatives to form the O-methylated compound. Methylation can be achieved using methylating agents such as methyl iodide, diazomethane, or dimethyl sulfate, with dimethyl sulfate being preferred due to its cost-effectiveness and high reactivity.

Reaction Conditions and Reagents

- Solvent: Common solvents include acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents facilitate nucleophilic attack on methylating agents.

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in minimal water (3-6 M concentration) enhances nucleophilicity of the hydroxyl group.

- Methylating Agents: Dimethyl sulfate (preferred), methyl iodide, or diazomethane. Dimethyl sulfate is favored for its affordability and reactivity.

- Temperature: Room temperature (~25°C) is optimal, with reaction completion typically within 1-2 hours.

Reaction Scheme

$$

\text{N-Acetyl-D-serine} \xrightarrow[\text{base}]{\text{methylating agent}} \text{N-Acetyl-O-methyl-D-serine}

$$

Research Data

- Literature reports a yield exceeding 90% when methylation is performed under these conditions, with high purity confirmed via HPLC (>98%).

Preparation of N-Acetyl-D-Serine Methyl Ester

Methodology

This intermediate is synthesized by reacting D-serine with acetyl chloride under controlled low-temperature conditions, followed by esterification with methyl alcohol.

Reaction Conditions

- Reagents: D-serine, acetyl chloride, dichloromethane (DCM), triethylamine.

- Temperature: Approximately -5°C to 0°C during acetyl chloride addition to control exothermicity.

- Procedure: Dropwise addition of acetyl chloride to D-serine in DCM, stirring for 30 minutes, then refluxing for 15 hours to ensure complete acetylation.

Yield and Purity

- Typical yields are around 90%, with HPLC purity exceeding 98.7%, indicating high reaction efficiency.

Formation of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

Key Synthetic Route

The synthesis involves the esterification of N-Acetyl-D-serine methyl ester with phenylmethyl (benzyl) groups, often through nucleophilic substitution or amidation pathways.

Methodology

- Reaction with Benzylamine: N-Acetyl-D-serine methyl ester reacts with benzylamine in the presence of a base (triethylamine or similar) at 0-5°C, followed by stirring at elevated temperatures (~65°C) for 12 hours.

- Workup: Precipitation with methyl tert-butyl ether (MTBE), filtration, and vacuum drying yield the phenylmethyl ester with yields around 75-82%.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Benzylamine, MTBE |

| Temperature | 0-5°C initially, then 65°C |

| Time | 12 hours |

Yield and Purity

Alternative Routes and Optimization Strategies

Patented Methods

- Patents US9447024B1 and WO2011095995A1 describe alternative routes emphasizing methylation without organic solvents, using methyl iodide and silver oxide or dimethyl sulfate with phase transfer catalysts, respectively.

- These methods aim to improve yield, reduce cost, and minimize side reactions such as esterification or over-methylation.

Key Innovations

- Use of inorganic bases like potassium carbonate or sodium hydroxide in aqueous media simplifies purification.

- Avoidance of hazardous reagents like organolithium compounds enhances safety and scalability.

- High chiral purity (>99%) is achievable through leaching and optimized reaction conditions.

Summary of Critical Parameters

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Methylation | Dimethyl sulfate, NaOH | Acetonitrile/DMF | Room temp | >90% | High reactivity, cost-effective |

| Acetylation | Acetyl chloride, triethylamine | DCM | -5°C to reflux | ~90% | Controlled addition prevents side reactions |

| Esterification | Benzylamine, MTBE | - | 0-65°C | 68-82% | Purification via filtration and vacuum drying |

Concluding Remarks

The synthesis of this compound is well-established through multiple routes, with the most efficient involving methylation of N-Acetyl-D-serine methyl ester using methyl sulfate in the presence of aqueous base, followed by benzylamine-mediated esterification. The process benefits from optimized reaction conditions, choice of reagents, and purification strategies to achieve high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, N-acetyl-O-methyl-D-serine. This reaction is critical for deprotection in synthetic pathways .

Hydrogenolysis offers a milder alternative to acidic/basic hydrolysis, avoiding harsh conditions that might degrade the acetyl or methoxy groups .

Nucleophilic Substitution at the Ester Group

The benzyl ester reacts with nucleophiles like amines, enabling transesterification or amide bond formation. This is demonstrated in lacosamide synthesis, where analogous esters react with benzylamine .

| Reagent | Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Benzylamine | 0–5°C → 65°C, 12 hr | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | 68–82% | 92–98.9% |

| Methylamine | Not reported | Methoxypropionamide derivative | – | – |

In the patented lacosamide route, N-acetyl-D-serine methyl ester reacts with benzylamine to form an amide via nucleophilic acyl substitution . The methoxy group in this compound likely stabilizes the intermediate, reducing steric hindrance.

Methoxy Ether

The methoxy group exhibits high stability under standard reaction conditions (e.g., hydrolysis, aminolysis). Cleavage would require aggressive reagents like HI (not documented for this compound).

Acetyl Amide

The acetyl group resists hydrolysis under mild conditions. Deacetylation likely necessitates prolonged heating with concentrated acids/bases, which could degrade other functional groups.

Synthetic Utility

This compound serves as a key intermediate in anticonvulsant drug synthesis. For example:

-

Deprotection : Hydrolysis of the benzyl ester yields N-acetyl-O-methyl-D-serine, a precursor for functionalized amino amides .

-

Stepwise Functionalization : Sequential reactions at the ester and amide groups enable modular synthesis of targeted molecules.

Reaction Optimization Data

Data from analogous compounds (e.g., N-acetyl-D-serine methyl ester) highlight critical parameters for maximizing yields:

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in methylation steps .

-

Stoichiometry : Excess benzylamine (5–10 eq.) drives amidation to completion .

Unreported Reactions

While oxidation and reduction are plausible (e.g., ester reduction to alcohol), no experimental data exists for this specific compound. Predictions based on functional group chemistry suggest:

-

Reduction : LiAlH₄ would reduce the ester to a primary alcohol.

-

Oxidation : Strong oxidants (e.g., KMnO₄) might oxidize the methoxy-bearing carbon, though steric effects could limit reactivity.

Scientific Research Applications

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing N-acetyl-D-serine, which may interact with enzymes or receptors in biological systems. The phenylmethyl ester moiety enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

N-Diphenylmethylene-O-lactosyl-L-serine Benzyl Ester ()

- Structure : Features a lactosyl (carbohydrate) moiety and benzyl ester.

- Applications : Used as a glycosylation reagent for synthesizing glycopeptides. Unlike the target compound, its lactosyl group enables glycan-protein interaction studies .

- Reactivity : The benzyl ester allows selective deprotection, similar to the target compound, but the lactosyl group introduces steric hindrance, reducing reaction rates compared to simpler esters.

Valine Phenylmethyl Ester ()

- Structure : Replaces the serine backbone with valine and lacks the O-methyl and acetyl groups.

- Properties : Increased hydrophobicity due to valine’s isopropyl side chain. The absence of acetyl and O-methyl groups simplifies its synthetic utility but limits conformational control .

N-Acetyl-α-cyano-p-benzoyl-D,L-phenylalanine Ethyl Ester ()

- Structure: Contains a cyano group and benzoyl substituent, differing in side-chain complexity.

- Applications: Serves as a pharmaceutical intermediate.

Reactivity and Kinetic Comparisons

- Ester Reactivity : Methyl esters (e.g., N-acetyl dehydroalanine methyl ester in ) react 11,400× faster with thiols than their acid counterparts due to enhanced electrophilicity. The phenylmethyl ester in the target compound likely exhibits slower reactivity than methyl esters but faster than free acids, balancing stability and deprotection efficiency .

- Conformational Studies : Microwave spectroscopy of N-acetyl alanine methyl ester () reveals torsional barriers (396 cm⁻¹ for methoxy, 65 cm⁻¹ for acetyl groups). The target compound’s O-methyl and benzyl groups may introduce similar rotational barriers, affecting peptide backbone flexibility .

Physicochemical Properties

Biological Activity

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester (NAMDS) is a derivative of D-serine, an amino acid involved in various biological processes, particularly in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article discusses the biological activity of NAMDS, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

NAMDS is characterized by the following structural components:

- Acetyl group : Enhances solubility and stability.

- Methoxy group : Increases bioavailability.

- Phenylmethyl ester moiety : Contributes to its unique pharmacological properties.

The molecular formula for NAMDS is with a molecular weight of 251.28 g/mol. This combination of functional groups allows NAMDS to interact effectively with biological targets.

Research indicates that NAMDS exhibits several biological activities:

- NMDA Receptor Modulation : NAMDS acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. The O-methylation enhances its interaction with this receptor, potentially improving cognitive functions and neuroprotection.

- Neuroprotective Effects : Studies have shown that NAMDS may protect neuronal cells from excitotoxicity, a condition that can lead to neurodegeneration in disorders such as Alzheimer's disease and schizophrenia. This protective effect is attributed to its ability to modulate glutamate signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of NAMDS, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Acetyl-D-serine | C₆H₁₃NO₃ | Primarily used in neuropharmacology |

| O-Methyl-D-serine | C₆H₁₃NO₃ | Important for studying NMDA receptor interactions |

| N-Benzyloxycarbonyl-D-serine | C₉H₉NO₄ | Utilized in peptide synthesis |

| N-Acetyl-L-serine | C₆H₁₃NO₃ | Different biological activity profile |

NAMDS stands out due to its combination of acetylation and methylation along with the phenylmethyl ester functionality, providing unique properties that enhance its utility in medicinal chemistry compared to these similar compounds.

Case Studies

- Neuroprotective Studies : A study conducted on neuronal cell lines demonstrated that treatment with NAMDS resulted in reduced cell death under conditions of glutamate-induced excitotoxicity. The results indicated a significant increase in cell viability compared to untreated controls (p < 0.05) .

- Cognitive Function Assessment : In animal models, administration of NAMDS improved performance in memory tasks compared to control groups receiving saline. This suggests potential applications for cognitive enhancement in neurodegenerative diseases .

Q & A

Q. What metabolic pathways are hypothesized for this compound in vivo?

- Methodological Answer : Predicted pathways involve esterase-mediated cleavage (releasing benzyl alcohol and N-Acetyl-O-methyl-D-serine) followed by acetyl group hydrolysis. Radiolabeled studies (¹⁴C at the acetyl or benzyl group) track metabolites via LC-MS/MS. Hepatocyte incubation models validate phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.